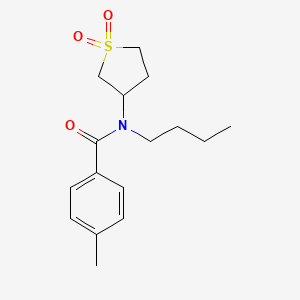

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

Beschreibung

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a versatile chemical compound with significant potential in various scientific fields. Its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and a benzamide moiety, makes it an interesting subject for research and industrial applications.

Eigenschaften

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-3-4-10-17(15-9-11-21(19,20)12-15)16(18)14-7-5-13(2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOMQGFKEBFRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with N-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-chloroperoxybenzoic acid (m-CPBA) to introduce the sulfone group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Major Products

Oxidation: Further oxidized sulfone derivatives.

Reduction: Corresponding sulfide derivatives.

Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The sulfone group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide

- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Uniqueness

Compared to similar compounds, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide stands out due to its specific substitution pattern on the benzamide moiety, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it a valuable compound for specialized applications in research and industry.

Biologische Aktivität

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C14H19N3O2S

- Molecular Weight : 293.38 g/mol

- IUPAC Name : N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide exhibits various biological activities primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, particularly LpxC, which is crucial for the survival of Gram-negative bacteria .

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity Data Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | LpxC inhibition | |

| Antimicrobial | Effective against Gram-negative bacteria | |

| Anti-inflammatory | Modulation of inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide exhibited significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 64 µg/mL for P. aeruginosa, indicating its potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Anti-inflammatory Properties

In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a possible mechanism through which the compound may exert its anti-inflammatory effects, warranting further investigation in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.